molecular formula C14H20FNO2S B4282173 N-(4-ETHYLCYCLOHEXYL)-4-FLUOROBENZENE-1-SULFONAMIDE

N-(4-ETHYLCYCLOHEXYL)-4-FLUOROBENZENE-1-SULFONAMIDE

Cat. No.: B4282173
M. Wt: 285.38 g/mol
InChI Key: VGYMSKBKTRHBSS-UHFFFAOYSA-N
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Description

N-(4-ETHYLCYCLOHEXYL)-4-FLUOROBENZENE-1-SULFONAMIDE is an organic compound that features a cyclohexyl group substituted with an ethyl group and a fluorobenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHYLCYCLOHEXYL)-4-FLUOROBENZENE-1-SULFONAMIDE typically involves the reaction of 4-ethylcyclohexylamine with 4-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to maintain consistent reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-ETHYLCYCLOHEXYL)-4-FLUOROBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(4-ETHYLCYCLOHEXYL)-4-FLUOROBENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-ETHYLCYCLOHEXYL)-4-FLUOROBENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The fluorine atom may enhance the compound’s binding affinity through hydrophobic interactions or by influencing the electronic properties of the benzene ring.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ethylcyclohexyl)-4-chlorobenzenesulfonamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(4-ethylcyclohexyl)-4-bromobenzenesulfonamide: Similar structure but with a bromine atom instead of fluorine.

    N-(4-ethylcyclohexyl)-4-iodobenzenesulfonamide: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

N-(4-ETHYLCYCLOHEXYL)-4-FLUOROBENZENE-1-SULFONAMIDE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and binding affinity of organic compounds, making this compound particularly interesting for medicinal chemistry applications.

Properties

IUPAC Name

N-(4-ethylcyclohexyl)-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO2S/c1-2-11-3-7-13(8-4-11)16-19(17,18)14-9-5-12(15)6-10-14/h5-6,9-11,13,16H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYMSKBKTRHBSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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